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Compound of Interest

Compound Name: Methyl p-methoxyhydrocinnamate

Cat. No.: B096258

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
p-methoxyhydrocinnamate, also known as Methyl 3-(4-methoxyphenyl)propanoate. This
document is intended to serve as a valuable resource for researchers and professionals
involved in chemical analysis, quality control, and drug development by presenting detailed
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
alongside the methodologies for their acquisition.

Chemical Structure and Properties

o |[UPAC Name: Methyl 3-(4-methoxyphenyl)propanoate

Synonyms: Methyl p-methoxyhydrocinnamate, Methyl 4-methoxybenzenepropanoate

CAS Number: 15823-04-8[1]

Molecular Formula: C11H1403[1]

Molecular Weight: 194.23 g/mol [1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound.
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'H NMR (Proton NMR) Data

The *H NMR spectrum of Methyl p-methoxyhydrocinnamate exhibits distinct signals
corresponding to the different types of protons present in the molecule. The data, typically
recorded in deuterated chloroform (CDCIs), is summarized below.
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13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information about the carbon framework of the molecule.
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Chemical Shift (8) ppm Assighment
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Wavenumber (cm—?)

Intensity Assignment

~3000-2850

C-H stretch (aromatic and
Strong

aliphatic)
~1735 Strong C=0 stretch (ester)
~1610, ~1510 Medium-Strong C=C stretch (aromatic ring)
~1245 Strong C-O stretch (ester, aryl ether)
~1175 Strong C-O stretch (ester)
~830 Strong p-disubstituted benzene bend

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification.

miz Relative Intensity Assighment
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ion)
91 Moderate [C7H7]*
77 Moderate [CeHs]*

Experimental Protocols
NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of Methyl p-
methoxyhydrocinnamate is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCIs)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then
transferred to a 5 mm NMR tube.

Data Acquisition: *H and 3C NMR spectra are acquired on a spectrometer operating at a
standard frequency (e.g., 400 MHz for *H and 100 MHz for 13C). For H NMR, typical
parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of
4 seconds. For 13C NMR, a proton-decoupled sequence is used with a 45° pulse width and a
relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely
ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
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Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The
spectrum is typically recorded over a range of 4000-400 cm~* with a resolution of 4 cm~1. A
background spectrum of a pure KBr pellet is recorded and subtracted from the sample
spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent
such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

Data Acquisition: The analysis is performed on a Gas Chromatography-Mass Spectrometry
(GC-MS) system. A small volume (typically 1 pL) of the sample solution is injected into the GC,
which is equipped with a suitable capillary column (e.g., a nonpolar DB-5ms column). The oven
temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final
temperature (e.g., 250 °C) to ensure separation of the compound from any impurities. The
eluent from the GC column is introduced into the mass spectrometer, which is typically
operated in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a
range of m/z 40-500.

Visualization of Spectroscopic Workflow
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a
chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b096258?utm_src=pdf-body-img
https://www.benchchem.com/product/b096258?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 1. Methyl 3-(4-methoxyphenyl)propionate 97 15823-04-8 [sigmaaldrich.com]

e 2. Methyl 3-(4-methoxyphenyl)propanoate | C11H1403 | CID 300018 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Analysis of Methyl p-
methoxyhydrocinnamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b096258#spectroscopic-data-of-methyl-p-
methoxyhydrocinnamate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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